Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
Description
Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is a sulfonamide-functionalized propanoate ester featuring dual methoxy-substituted aromatic rings. Its structure integrates a sulfonylamino linker bridging a 2-methoxy-5-methylphenyl group and a 4-methoxyphenyl moiety, with an ethyl ester terminal. This compound is hypothesized to exhibit biological activity due to its sulfonamide group, a common pharmacophore in enzyme inhibitors and antimicrobial agents .
Properties
IUPAC Name |
ethyl 3-[(2-methoxy-5-methylphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S/c1-5-27-20(22)13-17(15-7-9-16(25-3)10-8-15)21-28(23,24)19-12-14(2)6-11-18(19)26-4/h6-12,17,21H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUJIADXUCHDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonamide intermediate: The reaction between 2-methoxy-5-methylbenzenesulfonyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study the effects of sulfonamide derivatives on various biological systems.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound’s closest analogs share sulfonamide or aromatic ester motifs but differ in substituents or heteroatom inclusion. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
Sulfonamide vs.
Aromatic Diversity : The pyrimidine derivative (Table 1, Row 3) retains the sulfonamide group but incorporates a nitrogen-rich heterocycle, likely improving DNA-binding affinity .
Physicochemical Properties
- Steric Effects : The 2-methoxy-5-methylphenyl group introduces steric hindrance, possibly reducing metabolic degradation compared to smaller substituents .
Biological Activity
Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Ethyl group : Contributes to the lipophilicity and bioavailability.
- Sulfonamide moiety : Implicates potential antibacterial and anti-inflammatory properties.
- Methoxyphenyl groups : Suggest possible interactions with various biological targets.
Research indicates that the compound may exert its effects through several biological pathways:
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Anti-inflammatory Effects :
- Studies have demonstrated that derivatives of similar structures, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), exhibit significant anti-inflammatory properties by inhibiting the activation of inflammatory pathways. MMPP was shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli in vitro and in vivo .
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Neuroprotective Activity :
- The compound may also have neuroprotective effects, as indicated by studies on related compounds that inhibit amyloidogenic processes associated with neurodegenerative diseases like Alzheimer's. This is achieved through the modulation of signaling pathways involving STAT3, which is implicated in neuroinflammation .
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Antimicrobial Properties :
- The sulfonamide group suggests potential antimicrobial activity, similar to other sulfonamide drugs that inhibit bacterial folic acid synthesis.
In Vitro Studies
In vitro studies using human monocytic THP-1 cells have revealed that the compound can:
- Inhibit PMA-induced activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).
- Reduce the nuclear translocation of activator protein-1 (AP-1), leading to decreased production of inflammatory cytokines .
In Vivo Studies
Animal models have shown promising results:
- MMPP treatment in Alzheimer’s disease models resulted in reduced amyloid-beta accumulation and improved cognitive function, suggesting a similar potential for this compound .
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the aromatic amine followed by esterification. Key steps include:
- Sulfonylation : Reacting 2-methoxy-5-methylbenzenesulfonyl chloride with an amino precursor under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .
- Esterification : Coupling the intermediate with ethyl 3-(4-methoxyphenyl)propanoate using coupling agents like DCC or EDCI.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DCM) and temperature to improve yield. Purity is confirmed via NMR and mass spectrometry .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., sulfonamide NH at ~10 ppm, ester carbonyl at ~170 ppm). High-resolution mass spectrometry (HRMS) for molecular ion verification .
- Elemental Analysis : Validate empirical formula (C₂₁H₂₅NO₆S) via combustion analysis .
Q. What are the key structural features influencing its physicochemical properties?
- Methodology :
- X-ray Crystallography : Resolve crystal packing and stereochemistry (monoclinic system, space group P21/c, as seen in analogs) .
- Computational Modeling : DFT calculations to analyze electronic effects of methoxy and sulfonamide groups on solubility and reactivity .
Advanced Research Questions
Q. How does the sulfonamide moiety in this compound interact with biological targets, and what assays are suitable for studying its inhibition kinetics?
- Methodology :
- Enzyme Assays : Test inhibition of dihydropteroate synthase (DHPS) using spectrophotometric monitoring of folate synthesis disruption. Compare IC₅₀ values with known sulfonamide inhibitors .
- Surface Plasmon Resonance (SPR) : Measure binding affinity to bacterial DHPS or human carbonic anhydrase isoforms to assess selectivity .
- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on hydrogen bonds between the sulfonamide NH and active-site residues .
Q. What strategies can resolve contradictions in reported biological activities (e.g., antibacterial vs. anti-inflammatory effects)?
- Methodology :
- Dose-Response Studies : Evaluate activity across concentrations (1–100 µM) in multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays vs. E. coli for antibacterial tests) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Cytotoxicity Screening : Rule out nonspecific effects via MTT assays on mammalian cells .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency while reducing off-target interactions?
- Methodology :
- Analog Synthesis : Modify substituents on the aromatic rings (e.g., replace methoxy with halogens or alkyl groups) and test activity .
- 3D-QSAR Models : Build CoMFA/CoMSIA models using biological data from analogs to predict optimal substitutions .
- Pharmacokinetic Profiling : Assess logP, plasma stability, and CYP450 inhibition to prioritize analogs with improved bioavailability .
Q. What advanced techniques characterize its solid-state behavior and stability under storage conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .
- Powder X-ray Diffraction (PXRD) : Monitor crystallinity changes during accelerated stability testing (40°C/75% RH for 6 months) .
- Solid-State NMR : Investigate hydrogen-bonding networks affecting polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
